N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide
Description
N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide is a synthetic organic compound with a complex structure It features a difluorocyclohexyl group, a pyrrolidinone ring, and a propanamide moiety
Properties
IUPAC Name |
N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2O2/c15-14(16)8-2-1-3-10(14)9-17-12(19)6-4-11-5-7-13(20)18-11/h10-11H,1-9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBGHIVRFCFYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)CCC2CCC(=O)N2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide typically involves multiple steps:
Formation of the Difluorocyclohexyl Intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the pyrrolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amide or the difluorocyclohexyl group using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or cyclohexyl derivatives.
Scientific Research Applications
N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain enzymes or receptors, while the pyrrolidinone ring can interact with active sites. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)butanamide
- N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)pentanamide
Uniqueness
N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
